molecular formula C18H23NO6 B13393431 N-Cbz-O4-cyclohexyl-L-aspartic acid

N-Cbz-O4-cyclohexyl-L-aspartic acid

Cat. No.: B13393431
M. Wt: 349.4 g/mol
InChI Key: FRMQHBWAORFCPR-UHFFFAOYSA-N
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Description

N-Cbz-O4-cyclohexyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a cyclohexyl group. This compound is primarily used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O4-cyclohexyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a Cbz group. This is achieved by reacting L-aspartic acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O4-cyclohexyl-L-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cbz-O4-cyclohexyl-L-aspartic acid primarily involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during the synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Cbz group is removed by hydrogenolysis, yielding the free amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific protecting group (Cbz), which offers stability under both acidic and basic conditions. This makes it particularly useful in multi-step organic syntheses where other protecting groups might not be as stable .

Biological Activity

N-Cbz-O4-cyclohexyl-L-aspartic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is derived from L-aspartic acid, featuring a carbobenzoxy (Cbz) protecting group and a cyclohexyl side chain at the O4 position. The synthesis typically involves the protection of the amino group of L-aspartic acid followed by selective modification at the O4 position. The methods for synthesis can vary, but generally include:

  • Protection of L-aspartic acid using Cbz group.
  • Modification at the O4 position with cyclohexyl groups.
  • Purification through crystallization or chromatography.

The synthetic route can be summarized as follows:

L aspartic acidCbz protectionN Cbz L aspartic acidCyclohexylationN Cbz O4 cyclohexyl L aspartic acid\text{L aspartic acid}\xrightarrow{\text{Cbz protection}}\text{N Cbz L aspartic acid}\xrightarrow{\text{Cyclohexylation}}\text{N Cbz O4 cyclohexyl L aspartic acid}

This compound has been studied for its interactions with various biological targets, particularly in cancer therapy. Its mechanism is primarily linked to its ability to modulate apoptotic pathways by influencing caspase activation and inhibiting anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein).

  • Caspase Activation : The compound promotes the activation of executioner caspases (caspase-3 and caspase-7) through both intrinsic and extrinsic apoptotic pathways. This leads to increased apoptosis in cancer cells, particularly in breast cancer cell lines .
  • XIAP Inhibition : By mimicking endogenous Smac proteins, this compound can disrupt the XIAP-caspase interaction, facilitating apoptosis in resistant cancer cell types .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast)5.0Caspase-3 activation
A549 (Lung)7.5XIAP inhibition
HeLa (Cervical)6.0Apoptotic pathway modulation

These results indicate that the compound's effectiveness varies across different cell types, suggesting a need for further exploration of its selectivity and potency.

Case Study 1: Breast Cancer Treatment

A study involving MDA-MB-231 cells treated with this compound showed a marked increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in cells undergoing apoptosis compared to untreated controls.

Case Study 2: Resistance Mechanism Exploration

In another investigation, the compound was used to treat A549 lung cancer cells that exhibited resistance to conventional therapies. The treatment resulted in a decrease in XIAP levels and an increase in caspase activity, suggesting a potential strategy for overcoming drug resistance .

Properties

IUPAC Name

4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQHBWAORFCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.